molecular formula C17H20N2O2 B14931578 1-(2-Methoxy-5-methylphenyl)-3-(2-phenylethyl)urea

1-(2-Methoxy-5-methylphenyl)-3-(2-phenylethyl)urea

Cat. No.: B14931578
M. Wt: 284.35 g/mol
InChI Key: SOYVIYCUNFYPHP-UHFFFAOYSA-N
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Description

N-(2-Methoxy-5-methylphenyl)-N’-phenethylurea is an organic compound with a complex structure that includes both aromatic and urea functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxy-5-methylphenyl)-N’-phenethylurea typically involves the reaction of 2-methoxy-5-methylphenyl isocyanate with phenethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield.

Industrial Production Methods

In an industrial setting, the production of N-(2-Methoxy-5-methylphenyl)-N’-phenethylurea can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the overall efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxy-5-methylphenyl)-N’-phenethylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(2-Methoxy-5-methylphenyl)-N’-phenethylurea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism by which N-(2-Methoxy-5-methylphenyl)-N’-phenethylurea exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Methoxy-5-methylphenyl)-N-tosylglycine
  • N-(2-Methoxy-5-methylphenyl)-2,5-dimethylbenzamide
  • N-(2-Methoxy-5-methylphenyl)nonanamide

Uniqueness

N-(2-Methoxy-5-methylphenyl)-N’-phenethylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H20N2O2

Molecular Weight

284.35 g/mol

IUPAC Name

1-(2-methoxy-5-methylphenyl)-3-(2-phenylethyl)urea

InChI

InChI=1S/C17H20N2O2/c1-13-8-9-16(21-2)15(12-13)19-17(20)18-11-10-14-6-4-3-5-7-14/h3-9,12H,10-11H2,1-2H3,(H2,18,19,20)

InChI Key

SOYVIYCUNFYPHP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)NCCC2=CC=CC=C2

Origin of Product

United States

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